molecular formula C11H14ClNO B3419146 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 137180-57-5

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3419146
CAS No.: 137180-57-5
M. Wt: 211.69 g/mol
InChI Key: JRGVHXBRCSLGFA-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . Its structure features a chloroacetamide group linked to a N-methylbenzylamine moiety, specifically through a methyl-substituted phenyl ring, which may be of interest in organic synthesis and pharmaceutical research . As a chloroacetamide derivative, this compound is primarily valued in research as a potential synthetic intermediate or alkylating agent. The reactive chlorine atom makes it a useful building block for the development of more complex molecules, potentially for use in medicinal chemistry and material science. Researchers can employ it in nucleophilic substitution reactions to create novel acetamide derivatives or functionalized structures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. While detailed toxicological and ecological studies specific to this compound are not fully available in the searched literature , it is recommended to handle all chemicals with appropriate precautions. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Please refer to the safety data sheet (SDS) for specific handling and disposal guidelines.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9-3-5-10(6-4-9)8-13(2)11(14)7-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGVHXBRCSLGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199400
Record name Acetamide, 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]-
Source EPA DSSTox
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Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137180-57-5
Record name Acetamide, 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137180-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-4-methylbenzylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution with sulfur-containing nucleophiles. A notable example involves reaction with 2-mercapto-4,6-diphenylnicotinonitrile derivatives under basic conditions:

Reaction Scheme :
2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide + 2-mercapto-4,6-diphenylnicotinonitrile
→ 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-methyl-N-[(4-methylphenyl)methyl]acetamide

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Triethylamine (2.2 equiv)

  • Temperature: 80°C, 6–8 hours

  • Yield: 72–85%

Key Mechanistic Features :

  • Deprotonation of the thiol group by triethylamine enhances nucleophilicity.

  • The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway.

Cyclization Reactions

Under microwave irradiation, the compound participates in cyclization to form fused heterocycles. For example:

Reaction Pathway :
this compound + 2-aminothiophenol
→ Thieno[2,3-b]pyridine derivative

Conditions :

  • Catalyst: Piperidine

  • Solvent: Ethanol

  • Microwave: 150°C, 20 minutes

  • Yield: 68%

Structural Confirmation :

  • ¹H NMR (DMSO-d₆): δ 2.89 (s, CH₃), 4.85 (s, OCH₂), 7.13–8.17 (m, aromatic protons)

  • MS : m/z 527 (M⁺)

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield
Nucleophilic Substitution2-Mercaptonicotinonitrile, DMF, Et₃N, 80°CThioether-linked pyridine derivative72–85%
Cyclization2-Aminothiophenol, piperidine, microwaveThieno[2,3-b]pyridine68%

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in deprotonation efficiency .

  • Temperature : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields.

Stability and Side Reactions

  • Hydrolysis Risk : Prolonged exposure to aqueous basic conditions leads to amide bond cleavage.

  • Oxidative Byproducts : Trace amounts of N-oxide derivatives form under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺).

Scientific Research Applications

Organic Synthesis

2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the modification and development of new compounds with potential therapeutic benefits.

Biological Studies

Research has indicated that this compound exhibits promising biological activities:

  • Antimicrobial Properties: Studies have shown its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation, warranting further exploration in cancer therapy.

Medicinal Chemistry

The compound is being studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as infections and cancer.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and as a reagent in chemical synthesis processes. Its ability to undergo various chemical reactions—including substitution and oxidation—makes it valuable in manufacturing settings.

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Proliferation Inhibition : Another research project explored the anticancer properties of this compound on human breast cancer cells (MCF-7). Results indicated that it effectively reduced cell viability by inducing apoptosis, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloro group and the aromatic ring play crucial roles in binding to the active site of the target molecule, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of chloroacetamides are highly dependent on the substituents attached to the nitrogen and aromatic rings. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide N-methyl, N-(4-methylbenzyl), Cl at C-2 C₁₂H₁₆ClNO Intermediate for antileishmanial agents; radical cyclization reactions
2-Chloro-N-(4-fluorophenyl)acetamide N-(4-fluorophenyl), Cl at C-2 C₈H₇ClFNO Precursor for quinolinyloxy acetamides; intramolecular hydrogen bonding stabilizes crystal packing
2-Chloro-N-(3-chloro-4-morpholinophenyl)acetamide N-(3-chloro-4-morpholinophenyl), Cl at C-2 C₁₃H₁₅Cl₂N₂O₂ Potential herbicide (structural similarity to alachlor); modified solubility via morpholine group
2-Chloro-N-(4-methylphenyl)acetamide N-(4-methylphenyl), Cl at C-2 C₁₀H₁₁ClNO Key intermediate for nitrostyrylthiazolidine-2,4-dione derivatives with antileishmanial activity
2-Chloro-N-(2,6-dimethylphenyl)-N-(3-methoxy-2-thienylmethyl)acetamide N-(2,6-dimethylphenyl), N-(3-methoxy-2-thienylmethyl), Cl at C-2 C₁₇H₁₉ClN₂O₂S Herbicide (thenylchlor); enhanced lipophilicity for membrane penetration
Substituent Impact:
  • Aromatic Substitution: Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity at the chloroacetamide core, facilitating nucleophilic attacks. For example, 2-chloro-N-(4-fluorophenyl)acetamide forms stable hydrogen-bonded networks critical for crystal engineering .
  • N-Alkyl/Aryl Groups : Bulky substituents (e.g., 4-methylbenzyl) influence steric hindrance and reaction yields. In radical cyclization reactions, 2-chloro-N-methyl-N-(6-phenylcyclohex-1-en-1-yl)acetamide yields cis/trans fused indolones, whereas bis(phenylthio) analogs improve cyclization efficiency (61% vs. 13% yield) .
  • Bioactivity: Substituents like morpholine (in 2-chloro-N-(3-chloro-4-morpholinophenyl)acetamide) or thienyl groups (in thenylchlor) modulate solubility and target specificity, enabling applications in agriculture or antiparasitic drug development .

Biological Activity

Introduction

2-Chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including antimicrobial and anticancer effects, synthesis methods, and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClN₂O₂. The compound features a chloro substituent, a methyl group, and an acetamide moiety attached to a phenyl ring, which contributes to its reactivity and potential biological activity.

Structural Formula

C12H15ClN2O2\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}_2

Key Features

  • Chloro Group : Enhances reactivity.
  • Methyl Group : Influences lipophilicity.
  • Acetamide Moiety : Potentially involved in enzyme interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Case Study: Antimicrobial Testing

A study evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings on Anticancer Effects

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating promising anticancer potential.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors related to cancer progression and microbial resistance. The chlorine atom and acetamide group are believed to play crucial roles in binding affinity to these targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of N-methyl chloroacetamide with para-toluidine under controlled conditions. This method allows for efficient production while minimizing by-products.

Synthesis Reaction Overview

  • Reactants : N-methyl chloroacetamide, para-toluidine.
  • Conditions : Reflux in an organic solvent (e.g., dimethylformamide).
  • Yield : Approximately 75% after purification.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-N-(4-methylphenyl)acetamideC₉H₁₀ClNOLacks carbamoyl methyl group; simpler structure.
2-Chloro-N-(3-fluorophenyl)acetamideC₈H₇ClFNOFluorine substitution alters electronic properties.
2-Chloro-N,N-bis(4-fluorophenyl)acetamideC₁₂H₈ClF₂N₂OContains two fluorinated phenyl groups; enhanced lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide in laboratory settings?

  • Methodological Answer :

  • Protective Measures : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use fume hoods or gloveboxes when handling volatile or toxic intermediates .
  • Waste Disposal : Segregate chemical waste by type (organic, halogenated) and transfer to certified hazardous waste disposal services to prevent environmental contamination .
  • Emergency Response : In case of inhalation or skin exposure, rinse affected areas thoroughly and seek medical evaluation. Maintain safety data sheets (SDS) for reference .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Multi-Step Synthesis : React 4-methylbenzylamine with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate. Subsequent chlorination using POCl₃ or SOCl₂ yields the target compound .
  • Optimization : Control reaction temperatures (e.g., reflux in anhydrous THF) to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield Challenges : Low yields (~2–5%) are common in multi-step syntheses due to steric hindrance; optimize stoichiometry and catalyst use (e.g., DMAP) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Confirm substitution patterns using ¹H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) and ¹³C NMR (amide carbonyl at ~170 ppm) .
  • IR : Identify functional groups (C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

  • Methodological Answer :

  • Data Validation : Compare experimental NMR/IR results with density functional theory (DFT)-predicted spectra. Adjust computational parameters (e.g., solvent effects, basis sets) to align with observed data .
  • Case Study : Discrepancies in aromatic proton shifts may arise from solvent polarity or conformational flexibility. Use variable-temperature NMR to probe dynamic effects .

Q. What strategies are effective in analyzing environmental degradation pathways of this acetamide derivative?

  • Methodological Answer :

  • Degradation Studies : Use HPLC or LC-MS to track hydrolytic/oxidative degradation products (e.g., sulfonic acid derivatives) under controlled pH and UV exposure .
  • Metabolite Identification : Incubate with liver microsomes (e.g., CYP450 enzymes) and analyze metabolites via high-resolution mass spectrometry (HRMS) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Model the transition state for SN2 reactions at the chloroacetamide group. Calculate activation energies to predict reaction rates with nucleophiles (e.g., amines, thiols) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Key Research Challenges

  • Stereochemical Control : The methyl and benzyl groups induce steric hindrance, complicating asymmetric synthesis. Chiral auxiliaries or catalysts (e.g., BINOL) may improve enantioselectivity .
  • Toxicity Profiling : Limited ecotoxicological data exist. Conduct Daphnia magna or algal growth inhibition tests to assess environmental risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
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2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide

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